5-Fluor-alpha-Methyltryptamin

Übersicht

Beschreibung

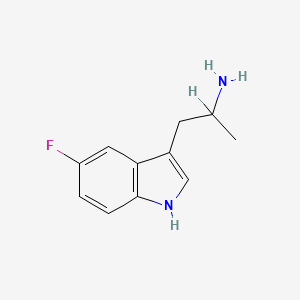

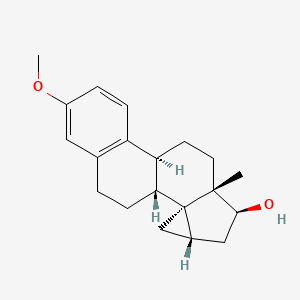

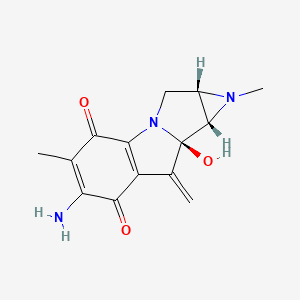

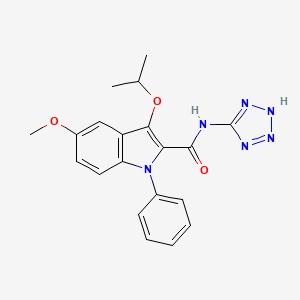

5-Fluoro-alpha-methyltryptamine is a synthetic compound belonging to the tryptamine family. It is structurally related to alpha-methyltryptamine and is known for its stimulant, entactogen, and psychedelic properties. The compound has been found to act as a serotonin-norepinephrine-dopamine releasing agent, a serotonin receptor agonist, and a potent monoamine oxidase A inhibitor .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-alpha-methyltryptamine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.

Biology: The compound is studied for its effects on neurotransmitter release and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Biochemische Analyse

Biochemical Properties

5-Fluoro-alpha-methyltryptamine acts as a well-balanced serotonin-norepinephrine-dopamine releasing agent. It is also a potent and specific inhibitor of monoamine oxidase A (MAO-A) and a 5-HT2A receptor agonist . These interactions suggest that 5-Fluoro-alpha-methyltryptamine can influence neurotransmitter levels and receptor activity, leading to its psychoactive effects. The compound’s ability to inhibit MAO-A is particularly significant, as it can prevent the breakdown of monoamines, thereby increasing their availability in the synaptic cleft.

Cellular Effects

5-Fluoro-alpha-methyltryptamine has been shown to affect various cellular processes. It influences cell signaling pathways by acting as a serotonin receptor agonist, which can lead to changes in gene expression and cellular metabolism . The compound’s interaction with serotonin receptors can result in altered neurotransmitter release and uptake, impacting overall cell function. Additionally, its MAO-A inhibitory activity can lead to increased levels of serotonin, norepinephrine, and dopamine within cells, further affecting cellular processes.

Molecular Mechanism

At the molecular level, 5-Fluoro-alpha-methyltryptamine exerts its effects through several mechanisms. It binds to and activates 5-HT2A receptors, leading to downstream signaling events that can alter cellular function . The compound also inhibits MAO-A, preventing the breakdown of monoamines and increasing their levels in the brain. This dual action on serotonin receptors and MAO-A contributes to its psychoactive properties. Furthermore, 5-Fluoro-alpha-methyltryptamine’s ability to release serotonin, norepinephrine, and dopamine suggests it can modulate multiple neurotransmitter systems simultaneously.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-alpha-methyltryptamine can vary over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-alpha-methyltryptamine can produce sustained changes in neurotransmitter levels and receptor activity, which may persist even after the compound is no longer present . These temporal effects highlight the importance of understanding the compound’s pharmacokinetics and dynamics in experimental settings.

Dosage Effects in Animal Models

The effects of 5-Fluoro-alpha-methyltryptamine in animal models are dose-dependent. At lower doses, the compound may produce mild stimulant and entactogenic effects, while higher doses can lead to more pronounced psychedelic experiences . High doses of 5-Fluoro-alpha-methyltryptamine can also result in toxic or adverse effects, such as serotonin syndrome, due to excessive inhibition of MAO-A and increased monoamine levels. These findings underscore the need for careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

5-Fluoro-alpha-methyltryptamine is involved in several metabolic pathways, primarily through its interaction with MAO-A. By inhibiting this enzyme, the compound prevents the breakdown of monoamines, leading to increased levels of serotonin, norepinephrine, and dopamine . This inhibition can affect metabolic flux and alter the balance of neurotransmitters in the brain. Additionally, the compound’s metabolism may involve other enzymes and cofactors, which can influence its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, 5-Fluoro-alpha-methyltryptamine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and into specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its overall activity and effects. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of 5-Fluoro-alpha-methyltryptamine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy. Studying the subcellular distribution of 5-Fluoro-alpha-methyltryptamine can provide insights into its mode of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-alpha-methyltryptamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

Alkylation: The 5-fluoroindole is then alkylated with a suitable alkylating agent to introduce the alpha-methyl group.

Amination: The resulting intermediate is subjected to amination to introduce the amine group at the alpha position.

The reaction conditions for these steps often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 5-Fluoro-alpha-methyltryptamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-alpha-methyltryptamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Oxidized derivatives of 5-Fluoro-alpha-methyltryptamine.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 5-Fluoro-alpha-methyltryptamine involves several pathways:

Serotonin Receptor Agonist: The compound binds to and activates serotonin receptors, particularly the 5-HT2A receptor, leading to its psychedelic effects.

Monoamine Oxidase Inhibition: It inhibits monoamine oxidase A, preventing the breakdown of monoamines like serotonin, norepinephrine, and dopamine, thereby increasing their levels in the brain.

Neurotransmitter Release: It promotes the release of serotonin, norepinephrine, and dopamine, contributing to its stimulant and entactogenic effects.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-alpha-methyltryptamine is compared with other similar compounds to highlight its uniqueness:

Alpha-Methyltryptamine: Both compounds share a similar structure, but the presence of the fluorine atom in 5-Fluoro-alpha-methyltryptamine enhances its potency and alters its pharmacological profile.

5-Fluoro-alpha-ethyltryptamine: This compound has an ethyl group instead of a methyl group, leading to differences in its effects and receptor binding affinity.

5-Fluoro-N,N-dimethyltryptamine: The dimethyl substitution results in a different set of psychoactive properties compared to 5-Fluoro-alpha-methyltryptamine.

List of Similar Compounds

- Alpha-Methyltryptamine

- 5-Fluoro-alpha-ethyltryptamine

- 5-Fluoro-N,N-dimethyltryptamine

- 5-Chloro-alpha-methyltryptamine

- 6-Fluoro-alpha-methyltryptamine

Eigenschaften

IUPAC Name |

1-(5-fluoro-1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFDWBZMCPVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95173-09-4 (unspecified hydrochloride) | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70991512 | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-08-3 | |

| Record name | 5-Fluoro-α-methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AMT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P46235ZAP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-FMT interact with its target and what are the downstream effects?

A1: 5-FMT acts as a reversible, competitive inhibitor of monoamine oxidase A (MAO-A) [, ]. MAO-A is an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 5-FMT prevents the degradation of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This increase in neurotransmitter levels can have various effects on the central nervous system.

Q2: What is the structural characterization of 5-FMT?

A2:

Q3: Can you elaborate on the structure-activity relationship (SAR) of 5-FMT and similar compounds?

A3: Research indicates that subtle structural modifications to 5-FMT can significantly impact its activity and selectivity towards MAO-A and MAO-B. For example, replacing the fluorine atom with a chlorine atom and shifting the methyl group from the alpha to the beta position of the side chain results in p-chloro-beta-methylphenethylamine (p-CMPEA), a compound that exhibits high selectivity for MAO-B [, ]. These findings highlight the importance of specific structural features in determining the interaction with MAO enzymes.

Q4: What in vivo studies have been conducted with 5-FMT?

A4: One study investigated the effects of 5-FMT on head-twitch responses in mice, a behavioral model often used to assess the activity of serotonergic compounds []. The researchers found that 5-FMT induced head-twitch responses, and this effect was inhibited by ketanserin and gamma-mangostin, both known antagonists of the serotonin 5-HT2A receptor. These findings suggest that 5-FMT may exert some of its behavioral effects through interactions with 5-HT2A receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)